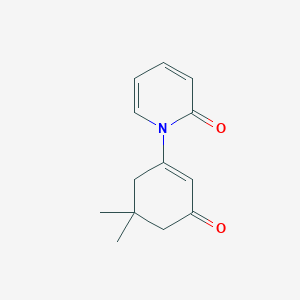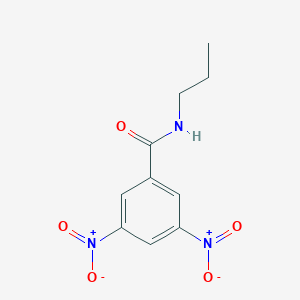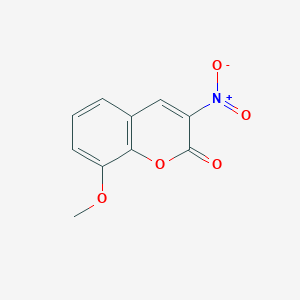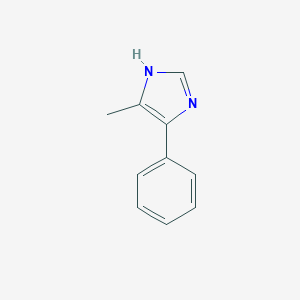![molecular formula C18H22N8O4 B189770 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 66400-58-6](/img/structure/B189770.png)
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uracil nucleotides, such as UDP. The P2Y6 receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
Mechanism of Action
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione exerts its pharmacological effects by selectively antagonizing the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Upon activation by UDP, the P2Y6 receptor activates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The activation of these signaling pathways leads to various physiological and pathological responses, including inflammation, immune response, and cancer.
Biochemical and physiological effects:
This compound has been shown to inhibit the activation of P2Y6 receptor by UDP, leading to the inhibition of the PLC pathway and subsequent reduction of calcium release and PKC activation. This results in the inhibition of various physiological and pathological responses, including inflammation, immune response, and cancer. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), in various animal models of inflammation. This compound has also been shown to inhibit the migration and invasion of cancer cells that express P2Y6 receptor, leading to the inhibition of cancer growth and metastasis.
Advantages and Limitations for Lab Experiments
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which allows for the specific inhibition of the receptor without affecting other receptors or signaling pathways. This allows for the investigation of the physiological and pathological roles of the P2Y6 receptor in various animal models and cell lines. However, the use of this compound in lab experiments is limited by its low solubility in water and its tendency to form aggregates. This can lead to the precipitation of the compound and the formation of non-specific binding sites.
Future Directions
Future research on 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione should focus on the development of more potent and selective antagonists of the P2Y6 receptor. This will allow for the investigation of the physiological and pathological roles of the receptor in more detail and in a wider range of animal models and cell lines. Future research should also focus on the identification of downstream signaling pathways that are activated by the P2Y6 receptor and the development of inhibitors of these pathways. This will allow for the identification of novel therapeutic targets for the treatment of inflammation, immune response, and cancer.
Synthesis Methods
The synthesis of 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione was first reported by Jacobson et al. in 2002. The synthesis involves the reaction of 2,6-diaminopurine with 1,3-dimethyl-2,6-dioxo-7H-purine-8-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the intermediate compound. The intermediate is then coupled with 4-(bromomethyl)butyl bromide to yield this compound.
Scientific Research Applications
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been widely used in scientific research to investigate the physiological and pathological roles of the P2Y6 receptor. This compound has been shown to inhibit the activation of P2Y6 receptor by UDP, which is a potent activator of the receptor. The inhibition of P2Y6 receptor activation by this compound has been shown to reduce inflammation in various animal models, including asthma, colitis, and arthritis. This compound has also been shown to inhibit the growth and metastasis of cancer cells that express P2Y6 receptor, such as breast cancer and melanoma cells.
properties
CAS RN |
66400-58-6 |
|---|---|
Molecular Formula |
C18H22N8O4 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22N8O4/c1-23-13-11(15(27)25(3)17(23)29)19-9(21-13)7-5-6-8-10-20-12-14(22-10)24(2)18(30)26(4)16(12)28/h5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
KOCGHMOIOBXQFE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Other CAS RN |
66400-58-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)

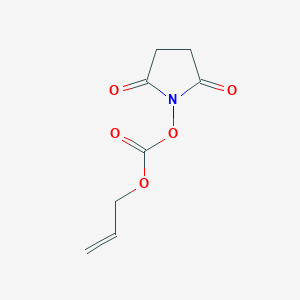
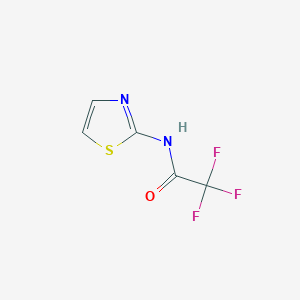
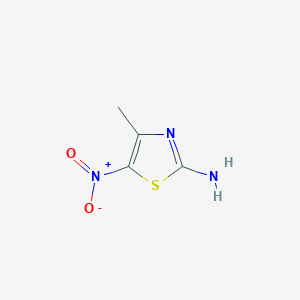



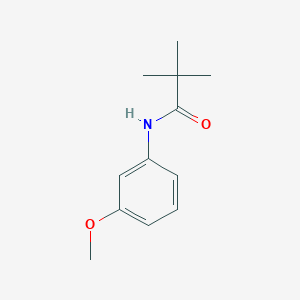
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
